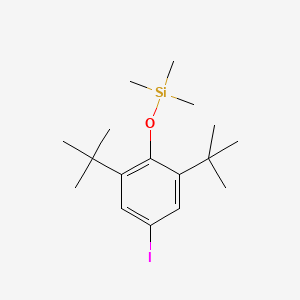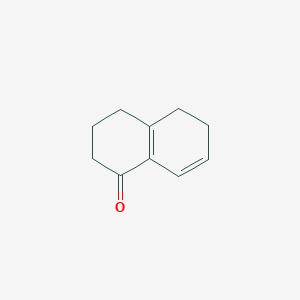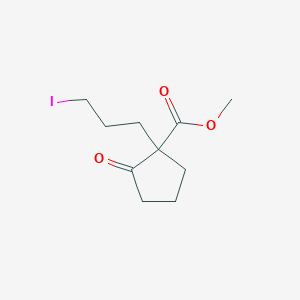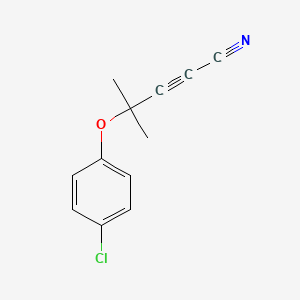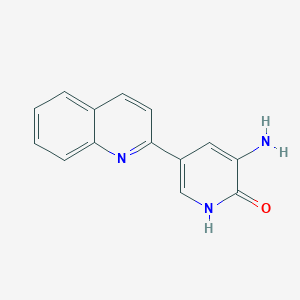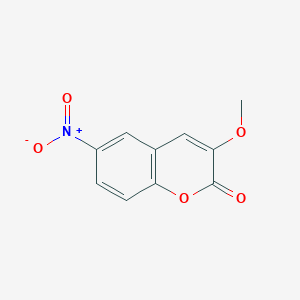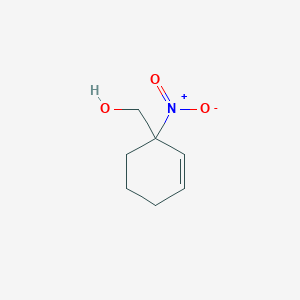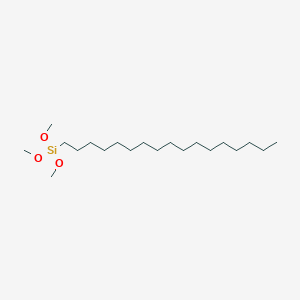
Heptadecyl(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyl(trimethoxy)silane is an organosilicon compound with the chemical formula C20H44O3Si. It is a type of silane coupling agent, which is widely used in various industrial and scientific applications due to its ability to form strong bonds between organic and inorganic materials. This compound is particularly known for its hydrophobic properties and is often used to modify surfaces to make them water-repellent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadecyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and silane being mixed in a solvent such as toluene or hexane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and methanol as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecyl(trimethoxy)silane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecylsilanetriol and methanol. This reaction is often catalyzed by acids or bases.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: this compound can also participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalysts.
Condensation: Silanol groups, heat.
Substitution: Various nucleophiles, solvents like toluene or hexane.
Major Products Formed
Hydrolysis: Heptadecylsilanetriol, methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized silanes with different organic groups.
Applications De Recherche Scientifique
Heptadecyl(trimethoxy)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also used in the synthesis of functionalized surfaces and materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and hydrophobicity.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its ability to modify surface properties.
Industry: Applied in the production of water-repellent coatings, adhesives, and sealants. It is also used in the treatment of textiles and glass to impart hydrophobic properties.
Mécanisme D'action
The primary mechanism by which heptadecyl(trimethoxy)silane exerts its effects is through the formation of strong covalent bonds with both organic and inorganic surfaces. The methoxy groups of the compound hydrolyze in the presence of water to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, which enhance the adhesion and durability of the treated surfaces.
Comparaison Avec Des Composés Similaires
Heptadecyl(trimethoxy)silane can be compared with other silane coupling agents such as octadecyl(trimethoxy)silane and trimethoxysilane.
Octadecyl(trimethoxy)silane: Similar in structure but has an additional carbon in the alkyl chain, which can affect its hydrophobicity and reactivity.
Trimethoxysilane: Lacks the long alkyl chain, making it less hydrophobic but more reactive in forming siloxane bonds.
This compound is unique due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications where both properties are desired.
Propriétés
Numéro CAS |
111859-30-4 |
|---|---|
Formule moléculaire |
C20H44O3Si |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
heptadecyl(trimethoxy)silane |
InChI |
InChI=1S/C20H44O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21-2,22-3)23-4/h5-20H2,1-4H3 |
Clé InChI |
MLNCEQPFSFGNIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


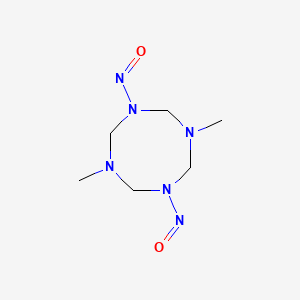

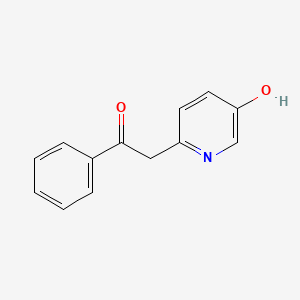
silane](/img/structure/B14308505.png)
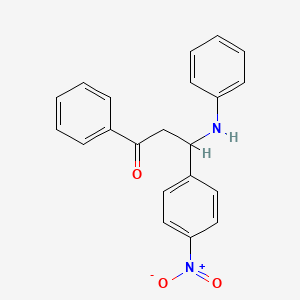
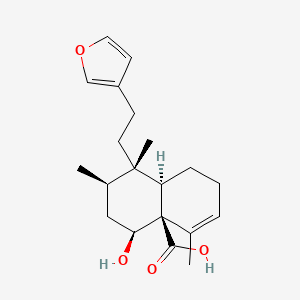
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
